

# Executive Summary: Identification & Procurement Strategy

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## Compound of Interest

Compound Name: 5-(4-chlorophenyl)-N-methyl-2-furamide

Cat. No.: B4692516

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Status of CAS Number: As of the current public chemical indexing (PubChem, CAS Common Chemistry, and commercial catalogs), **5-(4-chlorophenyl)-N-methyl-2-furamide** does not have a widely assigned, publicly searchable CAS Registry Number. It is a specific N-methyl amide derivative that is likely a research intermediate or a novel entity in specific Structure-Activity Relationship (SAR) libraries.

Primary Anchor for Researchers: To work with this compound, you must utilize its parent acid, which is commercially available and indexed.

- Parent Acid: 5-(4-chlorophenyl)-2-furoic acid
- Parent CAS Number: 41019-45-8
- Precursor Aldehyde CAS: 34035-03-5 (5-(4-chlorophenyl)-2-furaldehyde)

Operational Directive: Do not delay projects searching for a non-indexed CAS. The standard protocol is to procure the parent acid (CAS 41019-45-8) and perform a one-step amidation. This guide details that synthesis, characterization, and the biological relevance of the 5-aryl-2-furoamide scaffold.<sup>[1]</sup>

## Part 1: Chemical Identity & Structural Context<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup>

This compound belongs to the 5-aryl-2-furoamide class, a privileged scaffold in medicinal chemistry often utilized in the design of ion channel blockers (e.g., NHE-1 inhibitors) and antibacterial agents.

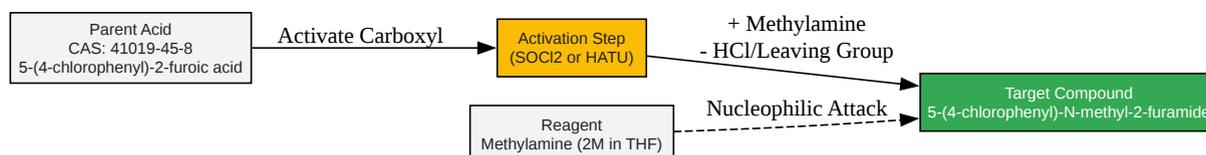
## Physicochemical Profile (Predicted)

Property	Value (Predicted)	Notes
IUPAC Name	5-(4-chlorophenyl)-N-methylfuran-2-carboxamide	Formal nomenclature
Molecular Formula	C <sub>12</sub> H <sub>10</sub> ClNO <sub>2</sub>	
Molecular Weight	235.67 g/mol	Monoisotopic Mass: 235.04
LogP (cLogP)	~2.5 - 2.8	Moderate lipophilicity; likely orally bioavailable
H-Bond Donors	1 (Amide NH)	
H-Bond Acceptors	2 (Furan O, Amide O)	
Rotatable Bonds	2	Rigid core due to furan-aryl conjugation

## Part 2: Synthesis & Production Protocol

Since the specific N-methyl amide is not cataloged, the most reliable route is Route B: Direct Amidation of the parent acid. This offers higher atom economy than Suzuki coupling of a pre-formed amide.

### Diagram 1: Synthetic Pathway & Logic



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Caption: Logical flow for the synthesis of the target amide from the commercially available parent acid (CAS 41019-45-8).

## Detailed Protocol: Acid Chloride Method

Objective: Convert 5-(4-chlorophenyl)-2-furoic acid to its N-methyl amide.

Reagents:

- 5-(4-chlorophenyl)-2-furoic acid (1.0 eq) [Source: CAS 41019-45-8]
- Thionyl Chloride (SOCl<sub>2</sub>) (3.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)
- Methylamine (2.0 M solution in THF) (5.0 eq)
- Dichloromethane (DCM) (Anhydrous)
- Triethylamine (Et<sub>3</sub>N) (2.0 eq)

Step-by-Step Workflow:

- Activation:
  - Dissolve 1.0 mmol of 5-(4-chlorophenyl)-2-furoic acid in 5 mL anhydrous DCM.
  - Add catalytic DMF (1 drop).
  - Add oxalyl chloride (1.5 mmol) dropwise at 0°C.
  - Stir at room temperature (RT) for 2 hours until gas evolution ceases.
  - Checkpoint: Concentrate in vacuo to remove excess oxalyl chloride. The residue is the crude acid chloride.
- Amidation:
  - Redissolve the crude acid chloride in 5 mL anhydrous DCM.
  - Cool to 0°C.

- Add Methylamine (2.0 M in THF, 5.0 mmol) dropwise. (Excess amine acts as a scavenger for HCl, or use Et<sub>3</sub>N).
- Stir at RT for 4 hours.
- Workup & Purification:
  - Quench with saturated NaHCO<sub>3</sub> solution.
  - Extract with EtOAc (3x). Wash organics with brine.
  - Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate.
  - Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Hexane/EtOAc gradient).

## Part 3: Analytical Characterization (Self-Validation)

To ensure the synthesized compound is correct, compare your analytical data against these predicted values.

### 1H NMR Prediction (300 MHz, DMSO-d<sub>6</sub>)

Proton Position	Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment Logic
Amide NH	8.20 - 8.50	Broad Singlet	1H	Characteristic amide proton.
Aryl (3,5)	7.50 - 7.60	Doublet (J~8.5 Hz)	2H	Ortho to Chlorine (Deshielded).
Aryl (2,6)	7.80 - 7.90	Doublet (J~8.5 Hz)	2H	Meta to Chlorine; Ortho to Furan.
Furan (3)	7.10 - 7.20	Doublet (J~3.5 Hz)	1H	Adjacent to Carbonyl (Deshielded).
Furan (4)	6.90 - 7.00	Doublet (J~3.5 Hz)	1H	Adjacent to Aryl ring.[2]
Methyl	2.80 - 2.90	Doublet (J~4.5 Hz)	3H	Coupled to NH; collapses to singlet on D <sub>2</sub> O shake.

#### Validation Check:

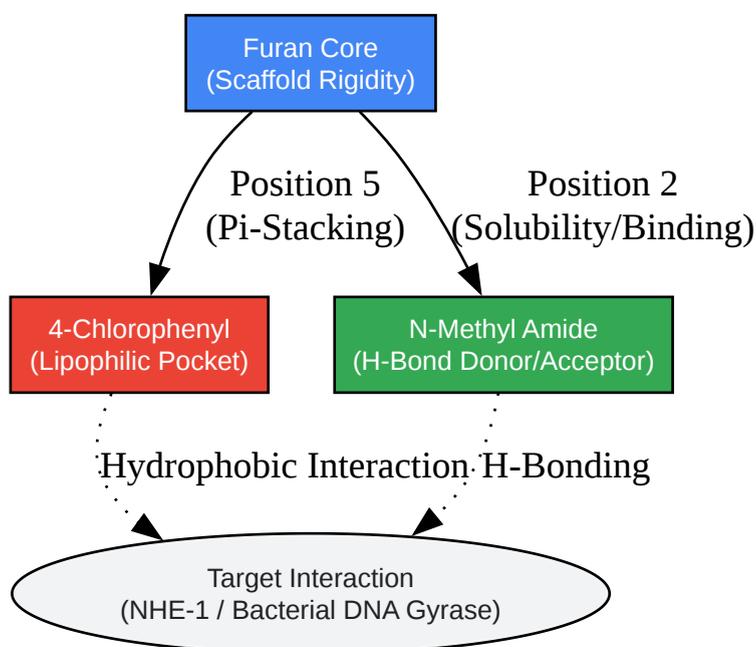
- **Coupling Constant:** The furan ring protons typically show a coupling constant ( ) of 3.2–3.6 Hz. If Hz, suspect a different isomer or ring system.
- **Methyl Splitting:** The methyl group must be a doublet due to coupling with the NH proton. If it is a singlet, the NH proton may have exchanged or the structure is tertiary (N,N-dimethyl).

## Part 4: Biological Significance & Applications[10]

The 5-aryl-2-furoamide scaffold is a validated pharmacophore in several therapeutic areas. Researchers synthesizing this compound are likely investigating:

- NHE-1 Inhibition:
  - Analogs of 5-aryl-2-furoamides have shown potency as Sodium-Hydrogen Exchanger-1 (NHE-1) inhibitors, used for cardioprotection during ischemia-reperfusion injury [1].
- Antibacterial Activity:
  - Furan-2-carboxamides, particularly with halogenated phenyl substituents, exhibit activity against Gram-positive bacteria (e.g., *S. aureus*) by disrupting cell wall synthesis or targeting DNA gyrase [2].
- Urotensin-II Antagonism:
  - Substituted furan-2-carboxamides have been identified as potent antagonists for the Urotensin-II receptor, relevant in cardiovascular disease models [3].

## Diagram 2: Pharmacophore Map



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Caption: Structure-Activity Relationship (SAR) mapping of the 5-aryl-2-furoamide scaffold showing key binding interactions.

## References

- Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs. *Bioorganic & Medicinal Chemistry Letters*, 2006.[3]
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. *Oriental Journal of Chemistry*, 2019.[4]
- Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. *Bioorganic & Medicinal Chemistry*, 2019.[1]
- PubChem Compound Summary for CID 726693 (Parent Acid). National Center for Biotechnology Information.

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## Sources

- 1. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 3. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [[orientjchem.org](https://orientjchem.org)]
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